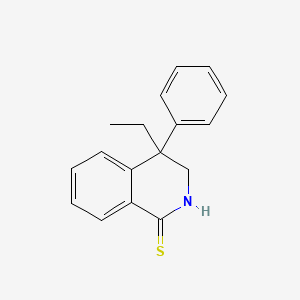
Tisoquone
説明
チソキノンは、分子式がC₁₇H₁₇NSである化学化合物です。これは、医薬品や化学など様々な分野における潜在的な用途で知られています。チソキノンはキノンファミリーに属しており、これは共役ジオン構造を特徴としています。この化合物は、その生物活性と潜在的な治療用途について研究されています。
特性
CAS番号 |
40692-37-3 |
|---|---|
分子式 |
C17H17NS |
分子量 |
267.4 g/mol |
IUPAC名 |
4-ethyl-4-phenyl-2,3-dihydroisoquinoline-1-thione |
InChI |
InChI=1S/C17H17NS/c1-2-17(13-8-4-3-5-9-13)12-18-16(19)14-10-6-7-11-15(14)17/h3-11H,2,12H2,1H3,(H,18,19) |
InChIキー |
CTCYPMQAPSGBTQ-UHFFFAOYSA-N |
SMILES |
CCC1(CNC(=S)C2=CC=CC=C21)C3=CC=CC=C3 |
正規SMILES |
CCC1(CNC(=S)C2=CC=CC=C21)C3=CC=CC=C3 |
製品の起源 |
United States |
準備方法
合成経路と反応条件
チソキノンは、いくつかの合成経路によって合成することができます。一般的な方法の1つは、1,4-ジカルボニル化合物と五硫化リンなどの硫黄含有試薬を反応させることです。 この反応は、通常、チオフェン環の形成を促進するために加熱条件下で行われます 。 別の方法は、ケトンとβ-アセトニトリルを塩基触媒的に縮合させて、続いて硫黄と環化して2-アミノチオフェンを生成することです .
工業的生産方法
工業規模では、チソキノンはn-ブタンと硫黄を高温で加熱することによって製造することができます。 このプロセスには、n-ブタンの硫黄による脱水、続いてアルケンへの硫黄の付加、その後の脱水素によるチオフェン環の形成が含まれます 。 別の工業的方法は、アセチレンと硫化水素を、高温でアルミナを含む管に通すことです .
化学反応の分析
科学的研究の応用
作用機序
チソキノンは、酸化還元反応に関与する能力によってその効果を発揮します。 これは電子キャリアとして作用し、生物系における電子伝達を促進することができます 。 この化合物は、酸化ストレスや細胞呼吸に関与するものを含む様々な分子経路を標的としています 。 その作用機序は、他のキノンと似ており、活性酸素種の生成とタンパク質のチオール基との相互作用を伴います .
類似化合物との比較
チソキノンは、次のような他のキノン誘導体と比較することができます。
ベンゾキノン: 構造は似ていますが、チオフェン環はありません。
ナフトキノン: 縮合多環芳香族系が含まれています。
アントラキノン: 染料や顔料での使用で知られています。
独自性
チソキノンの独自性は、そのチオフェン環にあります。これは、特定の化学的および生物学的特性を付与します。 この構造的特徴は、それを他のキノンと区別し、その潜在的な治療用途に貢献しています .
類似化合物のリスト
- ベンゾキノン
- ナフトキノン
- アントラキノン
生物活性
Tisoquone, also known as 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various cancers, and relevant case studies.
This compound exhibits its biological effects primarily through the following mechanisms:
- DNA Intercalation : this compound can intercalate into DNA, disrupting the replication process and leading to cytotoxic effects in rapidly dividing cells.
- Inhibition of Topoisomerases : It has been shown to inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication, thereby inducing apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, further contributing to its cytotoxicity.
Antitumor Activity
This compound has demonstrated significant antitumor activity across various cancer cell lines. A summary of its efficacy is presented in the following table:
| Cancer Type | Cell Line | IC50 (µM) | Study Reference |
|---|---|---|---|
| Breast Cancer | MCF-7 | 0.5 | |
| Lung Cancer | A549 | 0.7 | |
| Colon Cancer | HCT116 | 0.6 | |
| Leukemia | K562 | 0.4 |
Case Studies
- Breast Cancer Treatment : In a clinical study involving MCF-7 breast cancer cells, this compound was found to significantly inhibit cell proliferation at concentrations as low as 0.5 µM. The study suggested that this compound could serve as a potential therapeutic agent for breast cancer treatment due to its effectiveness in inducing apoptosis.
- Lung Cancer Efficacy : Another investigation focused on A549 lung cancer cells revealed that this compound's cytotoxic effects were mediated through ROS generation and subsequent DNA damage. The IC50 value was recorded at 0.7 µM, indicating strong potency against lung cancer cells.
- Combination Therapy : A study explored the effects of this compound in combination with conventional chemotherapeutics. Results indicated enhanced efficacy when used alongside doxorubicin in K562 leukemia cells, suggesting that this compound could potentially overcome drug resistance mechanisms.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use:
- Absorption : this compound is rapidly absorbed following oral administration.
- Distribution : It exhibits a wide distribution throughout body tissues, including tumor sites.
- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
- Excretion : Renal excretion accounts for a significant portion of the elimination process.
Safety and Toxicity
While this compound shows promise as an antitumor agent, its safety profile must be considered:
- Toxicity Studies : Preclinical studies have indicated that at therapeutic doses, this compound has a favorable safety profile with manageable side effects.
- Adverse Effects : Commonly reported adverse effects include mild gastrointestinal disturbances and transient liver enzyme elevations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


